
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide
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Overview
Description
N-(1,5-Dibromo-6-methoxynaphthalen-2-yl)acetamide is a halogenated naphthalene-derived acetamide characterized by a methoxy group at position 6 and bromine atoms at positions 1 and 5 of the naphthalene ring. The acetamide moiety (-NHCOCH₃) is attached to position 2, forming a planar amide group critical for intermolecular interactions such as hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide typically involves the bromination of 6-methoxynaphthalene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and acetic anhydride or acetyl chloride for the acetamidation process. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted naphthalene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include naphthoquinones, de-brominated naphthalene derivatives, and various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Naphthalene-Based Acetamides
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Structure: Incorporates a triazole ring linked to a naphthalen-1-yloxy group and an acetamide chain. Key Differences: The triazole moiety and absence of bromine substituents contrast with the target compound’s dibromo-methoxy-naphthalene core. Synthesis: Prepared via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes . Applications: Potential antimicrobial and anticancer agents due to triazole’s bioactivity .
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide
Halogenated Acetamides
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Contains a dichlorophenyl group and a pyrazolone ring.
- Key Differences : Chlorine substituents and pyrazolone ring enhance hydrogen-bonding capacity, as shown in its crystal structure (dihedral angles: 54.8°–77.5° between aromatic rings) .
- Applications : Structural analogs are explored as penicillin mimics or metal ligands .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Structure: Benzothiazole core with trifluoromethyl and methoxyphenyl groups. Key Differences: The benzothiazole heterocycle and fluorine substituents confer distinct electronic and pharmacokinetic properties .
Agrochemical Acetamides
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
Physicochemical and Spectral Comparisons
Research Findings and Data Gaps
- Bioactivity : Bromine’s electron-withdrawing effects may enhance binding to biological targets compared to chlorine or methoxy groups .
- Crystallography : Dibromo substitution on naphthalene likely increases steric hindrance, affecting packing motifs compared to dichlorophenyl analogs .
- Data Gaps: No direct spectral or crystallographic data exist for the target compound; inferences are based on structural analogs.
Biological Activity
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of acetamides, characterized by the presence of a methoxynaphthalene moiety with dibromination. The structure can be represented as follows:
Anticancer Activity
The compound has shown promising results in various in vitro studies targeting multiple cancer cell lines. A significant focus has been on its ability to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune escape.
Key Findings:
- Cytotoxicity Assessment: In a study involving the A375 melanoma cell line, this compound was evaluated for cytotoxic effects using the MTT assay. It exhibited non-cytotoxic behavior at concentrations up to 30 µM, indicating a favorable safety profile for further biological evaluations .
- IDO1 Inhibition: The compound demonstrated effective inhibition of IDO1 activity when tested in IFN-γ treated A375 cells. The enzymatic IC50 value was determined to be around 48.0 ± 4.5 µM, showcasing its potential as an immunomodulatory agent in cancer therapy .
Antibacterial Activity
In addition to anticancer properties, this compound has been assessed for antibacterial activity against various pathogens.
Case Study:
- In an antibacterial evaluation against Staphylococcus aureus and Klebsiella pneumoniae, compounds derived from similar scaffolds exhibited significant antibiofilm activity, with reductions in biofilm formation exceeding 80% at higher concentrations . While specific data on this compound was not detailed, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
Structural Feature | Biological Activity |
---|---|
Methoxy Group | Enhances lipophilicity and membrane permeability |
Dibromo Substituents | Potentially increases binding affinity to targets |
Acetamide Functional Group | Contributes to overall biological activity |
Research indicates that modifications to the methoxy and bromine substituents can enhance both anticancer and antibacterial activities .
Research Findings Summary
A review of recent literature highlights several critical aspects of the biological activity of this compound:
- In Vitro Efficacy: Demonstrated significant cytotoxicity against specific cancer cell lines while maintaining low toxicity levels.
- Mechanistic Insights: The inhibition of IDO1 suggests a dual mechanism involving direct cytotoxic effects and modulation of immune responses.
- Potential for Development: Given its promising activity profiles, further studies are warranted to explore its efficacy in vivo and potential as a therapeutic agent.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide?
The synthesis involves bromination of a naphthalene precursor followed by acetylation. For example:
- Bromination : Start with 6-methoxynaphthalen-2-amine. Bromination using bromine (Br₂) in dichloromethane (DCM) at 0–5°C introduces dibromo groups at positions 1 and 5. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures completion .
- Acetylation : React the brominated intermediate with chloroacetyl chloride in DMF using K₂CO₃ as a base. Stir at room temperature for 3–6 hours, extract with ethyl acetate, and purify via column chromatography (yield: 75–85%) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and acetamide formation. For example, the methoxy group appears as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.92 for C₁₃H₁₀Br₂NO₂).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers in related acetamides) .
Q. What are the compound’s potential applications in pharmacological research?
The acetamide moiety and bromine substituents suggest interactions with enzymes or receptors. For example:
- Enzyme Inhibition : Similar dibromo-naphthalene derivatives inhibit cytochrome P450 isoforms .
- Anticancer Activity : Structural analogs exhibit cytotoxicity via intercalation with DNA .
Advanced Research Questions
Q. How can low yields during acetylation be addressed?
Low yields often arise from incomplete reaction or side-product formation. Optimization strategies include:
- Base Selection : Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance nucleophilicity of the amine .
- Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carbonyl group, improving acetylation efficiency (yield: ~90%) .
- Solvent Optimization : Switch from DMF to THF for better solubility of intermediates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions may stem from tautomerism or impurities. Solutions include:
- 2D NMR Analysis : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions for the proposed structure .
- Recrystallization : Isolate pure forms using solvent mixtures (e.g., CH₂Cl₂/hexane) to eliminate impurities .
Q. How to design experiments for studying biological activity?
A tiered approach is recommended:
- In Vitro Screening : Test enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assay on cancer cell lines) .
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., EGFR kinase) .
- In Vivo Models : Administer doses (10–50 mg/kg) in Wistar rats to assess pharmacokinetics and toxicity, referencing protocols for structurally related compounds .
Q. How to optimize crystallization for X-ray diffraction studies?
Key steps include:
- Solvent Selection : Slow evaporation of methylene chloride/ethyl acetate solutions produces high-quality crystals .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal nucleation.
- Hydrogen Bond Analysis : Identify potential R₂²(10) dimer motifs to guide crystal engineering .
Q. Safety and Handling
Q. What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Properties
CAS No. |
16198-80-4 |
---|---|
Molecular Formula |
C13H11Br2NO2 |
Molecular Weight |
373.04 g/mol |
IUPAC Name |
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H11Br2NO2/c1-7(17)16-10-5-3-9-8(12(10)14)4-6-11(18-2)13(9)15/h3-6H,1-2H3,(H,16,17) |
InChI Key |
PSFUSZOFLIOLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br |
Origin of Product |
United States |
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